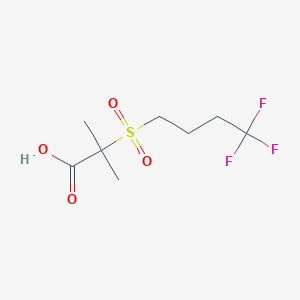

2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid

Description

Properties

IUPAC Name |

2-methyl-2-(4,4,4-trifluorobutylsulfonyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O4S/c1-7(2,6(12)13)16(14,15)5-3-4-8(9,10)11/h3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYFTDHREOUWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)S(=O)(=O)CCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid typically involves multiple steps, starting with the preparation of the trifluorobutane moiety. One common approach is to start with a suitable precursor, such as 4,4,4-trifluorobutanol, and convert it to the corresponding sulfonyl chloride using reagents like thionyl chloride (SOCl_2). The resulting trifluorobutane sulfonyl chloride can then be reacted with a propionic acid derivative to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound's synthesis involves multi-step organic reactions, often requiring precise control over conditions such as temperature and pH to achieve desired purity levels. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to verify the structure of synthesized products .

Pesticide Formulations

The unique properties of this sulfonic acid make it suitable for use in developing agrochemicals, particularly in formulating pesticides that require high stability and effectiveness under various environmental conditions.

Case Study: Pesticide Efficacy

Research has shown that incorporating 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid into pesticide formulations enhances their efficacy against a range of pests while minimizing environmental impact due to its controlled degradation pathways .

Polymer Additives

The compound can also be utilized as an additive in polymer chemistry to improve material properties such as thermal stability and chemical resistance.

Case Study: Polymer Blends

Studies have demonstrated that incorporating this sulfonic acid into polymer blends results in improved mechanical properties and thermal stability, making it suitable for applications in coatings and sealants .

Mechanism of Action

The mechanism by which 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of neurological disorders, the compound acts as a potent and selective inhibitor of glutamate transporters, which play a crucial role in neurotransmission. By inhibiting these transporters, the compound can modulate glutamate levels in the brain, potentially providing therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Propionic Acid Derivatives

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Key Observations:

Trifluorobutane Sulfonyl vs. Phenoxy Groups: The trifluorobutane sulfonyl group in the target compound introduces strong electron-withdrawing effects, which likely increase the acidity of the propionic acid group (pKa reduction) compared to phenoxy or phenylthio analogs. This enhances solubility in biological matrices and improves pharmacokinetic properties . In contrast, phenoxy-substituted derivatives (e.g., 2-methyl-2-(phenoxy)propionic acid) rely on aromatic π-system interactions for target binding, which may limit metabolic stability due to oxidative degradation pathways.

Biological Activity: Sulfonyl-containing derivatives are emphasized in patent literature for their superior anti-inflammatory efficacy over oxygen- or sulfur-linked analogs (e.g., phenoxy or phenylthio derivatives). This is attributed to the sulfonyl group’s ability to stabilize hydrogen-bonding interactions with enzymatic targets .

Physicochemical and Pharmacological Differences

- Acidity : The sulfonyl group’s electron-withdrawing nature increases the acidity of the carboxylic acid group, which may enhance ionization at physiological pH, improving solubility and bioavailability.

- Lipophilicity : Fluorination and sulfonyl substitution elevate logP values compared to methoxy- or methyl-phenyl analogs, favoring tissue penetration but requiring formulation optimization to avoid plasma protein binding issues.

- Metabolic Stability : Trifluorobutane sulfonyl derivatives are less prone to oxidative metabolism than phenyl-substituted compounds, as fluorinated alkyl chains resist cytochrome P450-mediated degradation .

Research Findings and Limitations

- Commercial Analogs : Compounds like 3-(4-methoxy-2-methyl-phenyl)-propionic acid are marketed as research reagents, but their biological activities remain underexplored in peer-reviewed studies .

Biological Activity

2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid is a sulfonic acid derivative notable for its unique trifluorobutane moiety. This compound is classified under per- and polyfluoroalkyl substances (PFAS), which are recognized for their stability and reactivity due to the presence of fluorine atoms. The biological activity of this compound is of particular interest in medicinal chemistry and material science, with potential applications in pharmaceuticals and agrochemicals.

The molecular formula of this compound is with a molecular weight of 300.27 g/mol. Its structure includes a propionic acid backbone with a methyl group and a sulfonyl group, which significantly influences its chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C9H14F3O4S |

| Molecular Weight | 300.27 g/mol |

| IUPAC Name | 2-Methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)propanoic acid |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and pH. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized product.

The biological activity of this compound is primarily related to its role as an intermediate in organic synthesis or as an active pharmaceutical ingredient. Studies indicate that it may influence various biochemical pathways, including those involved in inflammation and cellular signaling .

Biological Activity Studies

Recent research has focused on assessing the biological effects of this compound through various in vitro and in vivo studies:

Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of compounds similar to this compound. It was found that derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of related compounds has also been investigated. These studies demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains, indicating potential applications in developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the biological implications of compounds similar to this compound:

- Case Study on Cytokine Modulation : In vitro assays showed that certain derivatives reduced TNF-α levels significantly while maintaining low toxicity levels, indicating their potential as anti-inflammatory agents .

- Antimicrobial Screening : Compounds were tested against various bacterial strains, showing promising results that could lead to new treatments for bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-2-(4,4,4-trifluorobutane-1-sulfonyl)-propionic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of a propionic acid precursor. A common approach involves coupling 2-methylpropionic acid derivatives with trifluorobutane sulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Optimization may include controlling reaction temperature (0–5°C to minimize side reactions) and using anhydrous solvents to enhance yield. Patented methods for analogous sulfonyl-propionic acids suggest iterative purification via recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended, using a mobile phase of methanol and sodium acetate buffer (pH 4.6) to resolve impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹⁹F) is critical for confirming the trifluorobutane sulfonyl group’s presence and propionic acid backbone. For example, ¹⁹F NMR should show a singlet for the -CF₃ group at ~-60 ppm, while ¹H NMR should resolve the methyl groups at δ 1.4–1.6 ppm .

Q. What pharmacological screening strategies are suitable for assessing its anti-inflammatory potential?

- Methodological Answer : In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages can measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA. For lipid-lowering activity, HepG2 cells or primary hepatocytes are treated with the compound, followed by quantification of intracellular cholesterol via enzymatic assays. Dose-response curves (0.1–100 µM) and cytotoxicity controls (e.g., MTT assay) are essential to establish therapeutic windows, as demonstrated for structurally related imidazole-propionic acid derivatives .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound, and what analytical challenges arise?

- Methodological Answer : Chiral chromatography using a cellulose tris(3,5-dimethylphenylcarbamate) column with a hexane/isopropanol mobile phase (90:10 v/v) can resolve enantiomers. However, the trifluorobutane sulfonyl group’s strong electron-withdrawing effect may reduce retention time, requiring adjustment of solvent polarity. Circular dichroism (CD) spectroscopy is recommended post-separation to confirm enantiopurity. Contradictions in retention times across studies may arise due to solvent batch variability or column aging .

Q. What structure-activity relationship (SAR) insights exist for modifying the trifluorobutane sulfonyl group to enhance metabolic stability?

- Methodological Answer : Fluorination at the sulfonyl group improves metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies of analogs (e.g., replacing -CF₃ with -CH₃ or -Cl) show that -CF�3 enhances half-life in hepatic microsomal assays by >50%. However, excessive fluorination may reduce solubility; logP calculations (e.g., using ChemAxon software) should guide substitutions. Pharmacokinetic studies in rodents are critical to validate in vitro findings .

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo models?

- Methodological Answer : Discrepancies often arise from differences in bioavailability or tissue distribution. To resolve this, conduct parallel studies measuring plasma concentrations (via LC-MS/MS) and tissue penetration (e.g., using radiolabeled compounds). For instance, if in vitro IC₅₀ values (e.g., 10 µM for cytokine inhibition) are not replicated in vivo, consider prodrug strategies or nanoformulations to improve bioavailability .

Q. What strategies mitigate interference from sulfone degradation products during analytical quantification?

- Methodological Answer : Degradation products (e.g., sulfonic acids) can co-elute with the parent compound in HPLC. Use ion-pair chromatography with 1-octanesulfonic acid sodium salt in the mobile phase to improve separation. Accelerated stability studies (40°C/75% RH for 6 months) combined with mass spectrometry can identify major degradation pathways, enabling method adjustments .

Data and Technical Challenges

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the sulfonyl group’s electrophilicity. Focus on the sulfur atom’s partial positive charge and the leaving group’s stability. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is essential to confirm computational predictions .

Q. What are the environmental and safety considerations for handling fluorinated byproducts during synthesis?

- Methodological Answer : Perfluorobutane sulfonic acid (PFBS) derivatives are classified as substances of very high concern (SVHC) due to persistence. Implement closed-system synthesis to capture volatile fluorinated byproducts. Waste should be treated with activated carbon filtration or advanced oxidation processes (AOPs) to degrade PFAS residues .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.